1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol
Description
1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol is a biphenyl-derived secondary alcohol featuring a methylamino substituent at the β-position of the ethanol moiety. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.30 g/mol.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C15H17NO/c1-16-11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15-17H,11H2,1H3 |
InChI Key |
QCQBQJKJPDCSPE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with Biphenyl Derivatives
A prominent method involves the reaction of a suitably substituted biphenyl intermediate with a Grignard reagent, specifically 4-biphenyl magnesium halide (e.g., bromide), followed by treatment with methylamine or methylaminoethanol precursors.
- Solvents: Ether solvents such as tetrahydrofuran (THF) are preferred due to their ability to stabilize the Grignard reagent.
- Bases: Imidazole, morpholine, triethylamine, or diisopropyl ethylamine may be used to facilitate the reaction.
- Reaction Conditions: The reaction is typically conducted at temperatures ranging from 0 °C to the solvent’s boiling point, with a common window of 20–30 °C for 30 minutes to 1 hour.
- Outcome: This method yields the target compound by nucleophilic addition of the Grignard reagent to the biphenyl intermediate, followed by methylamino group incorporation.
This approach is documented in patent literature related to sacubutril intermediate synthesis, indicating its industrial relevance and scalability.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The activity and properties of biphenyl derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: The hydroxyl and methylamino groups improve aqueous solubility compared to nonpolar biphenyl ketones (e.g., ).
- Stability : Secondary alcohols are less prone to oxidation than primary alcohols (e.g., ’s 2-([1,1'-biphenyl]-4-yl)ethan-1-ol).
Key Research Findings and Implications
- Structure-Activity Relationship (SAR): Ester vs. Alcohol: Esters () show higher tyrosinase inhibition than alcohols, but the target’s methylamino group may enable unique receptor interactions. Fluorination: Fluorine enhances metabolic stability and lipophilicity (), a strategy applicable to the target compound for improved pharmacokinetics.
- Synthetic Challenges : Low yields in hydrogen-transfer reactions (e.g., 39% for ’s 2d) highlight the need for optimized catalytic systems for secondary alcohols.
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₇NO | 2.1 | 2 | 2 |
| 1-(4-Biphenylyl)ethanol | C₁₄H₁₄O | 3.5 | 1 | 1 |
| 2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl benzoate (2p) | C₂₁H₁₆O₃ | 4.8 | 0 | 3 |
Biological Activity
1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol, also known by its CAS number 854243-21-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
- Molecular Formula : C15H17NO
- Molecular Weight : 245.30 g/mol
- CAS Registry Number : 854243-21-3
- Purity : >98%
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl derivatives with appropriate amines under controlled conditions. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing side reactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of biphenyl compounds have shown selective activity against Chlamydia species, with modifications leading to enhanced potency against various bacterial strains .
Table 1: Antimicrobial Potency of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | N. meningitidis | 64 µg/mL |
| Compound B | H. influenzae | 32 µg/mL |
| This compound | Chlamydia trachomatis | TBD |
The mechanism of action for this class of compounds often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. For example, studies have shown that certain biphenyl derivatives can inhibit key enzymes involved in bacterial metabolism .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of biphenyl-derived compounds. Modifications to the biphenyl structure, such as altering substituents on the aromatic rings or varying the alkyl chain length, can significantly impact their antimicrobial efficacy.
Table 2: Structure-Activity Relationships
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against Chlamydia |
| Chain length variation | Optimal length enhances solubility and activity |
| Substituent position on biphenyl | Meta and para positions yield better results |
Toxicity and Safety Profile
Preliminary assessments indicate that this compound exhibits low toxicity in vitro. Toxicity studies involving human cell lines have shown no significant adverse effects at therapeutic concentrations . Further studies are needed to evaluate long-term effects and safety in vivo.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against Chlamydia infections in a controlled environment. The study demonstrated a marked reduction in infection rates when treated with biphenyl derivatives compared to control groups .
Q & A
Basic: What are the common synthetic routes for 1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation or Suzuki coupling to construct the biphenyl core, followed by functionalization of the ethyl chain.
- Reductive amination to introduce the methylamino group, using reagents like sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C) under controlled pH (~5–6) to favor primary amine formation .
- Chiral resolution (e.g., via diastereomeric salt formation with tartaric acid derivatives) may be required to isolate enantiomers. Optimized conditions include low-temperature reflux (60–80°C) in polar aprotic solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: How is the stereochemical configuration of this compound characterized?
Methodological Answer:
- Chiral HPLC or GC with columns like Chiralpak® IA/IB separates enantiomers, using hexane/isopropanol mobile phases .
- Circular Dichroism (CD) Spectroscopy confirms absolute configuration by comparing experimental spectra to computational models (e.g., TD-DFT) .
- X-ray Crystallography resolves 3D structure, particularly for single crystals grown via slow evaporation in ethanol/water mixtures .
Advanced: What strategies improve enantiomeric purity during synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) to enhance enantioselectivity (>90% ee) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively modify one enantiomer, leaving the desired isomer unreacted .
- Continuous-Flow Reactors : Improve reaction control and reduce racemization by maintaining precise temperature and residence time (e.g., 30°C, 10 min retention) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Key modifications and their impacts:
Advanced: How can contradictions in reported biological data be resolved?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific artifacts .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding kinetics (Kd, kon/koff) to receptors like β-adrenergic subtypes .
- Metabolic Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to off-target effects, especially in in vivo studies .
- Computational Modeling : Molecular dynamics simulations (e.g., GROMACS) reconcile conflicting activity data by predicting ligand-receptor conformational stability .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm, biphenyl region).
- Ethanolamine protons (δ 3.6–4.1 ppm, -CH(OH)-) and methylamino (δ 2.4–2.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = m/z 256.1443 for C₁₅H₁₈NO⁺) .
- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
Advanced: How does solvent polarity affect the compound’s stability in storage?
Methodological Answer:
- Accelerated Stability Testing : Store solutions (1 mM) in DMSO, ethanol, or PBS at 4°C, 25°C, and 40°C for 4 weeks. Analyze degradation via HPLC:
- DMSO : <5% degradation at 4°C; ↑ to 20% at 40°C due to hygroscopicity.
- Ethanol : More stable (<10% degradation at 40°C) .
- Light Sensitivity : UV-Vis spectroscopy (λmax 280 nm) monitors photodegradation; amber vials reduce decomposition by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
